molecular formula C22H18ClFN4O3S B11421956 4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11421956
M. Wt: 472.9 g/mol
InChI Key: DKWKUFNOOLLTBN-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and various substituents such as chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoxaline core using methyl iodide in the presence of a base such as potassium carbonate.

    Amination Reaction: The amino group is introduced by reacting the methoxyquinoxaline intermediate with 3-fluoro-4-methylaniline under suitable conditions.

    Sulfonamide Formation: The final step involves the reaction of the amine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

    Coupling Reactions: The amino and sulfonamide groups can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

    Substitution Products: Formation of methoxy or amino-substituted derivatives.

    Oxidation Products: Formation of quinoxaline N-oxides.

    Reduction Products: Formation of reduced quinoxaline derivatives.

Scientific Research Applications

4-Chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. Additionally, the quinoxaline core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoronitrobenzene: Similar in structure but lacks the quinoxaline core and sulfonamide group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a quinoxaline core.

    4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride: Similar sulfonamide structure but different substituents.

Uniqueness

4-Chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzene-1-sulfonamide is unique due to its combination of a quinoxaline core, sulfonamide group, and various substituents

Properties

Molecular Formula

C22H18ClFN4O3S

Molecular Weight

472.9 g/mol

IUPAC Name

4-chloro-N-[3-(3-fluoro-4-methylanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18ClFN4O3S/c1-13-3-6-15(11-18(13)24)25-21-22(26-19-10-7-16(31-2)12-20(19)27-21)28-32(29,30)17-8-4-14(23)5-9-17/h3-12H,1-2H3,(H,25,27)(H,26,28)

InChI Key

DKWKUFNOOLLTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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